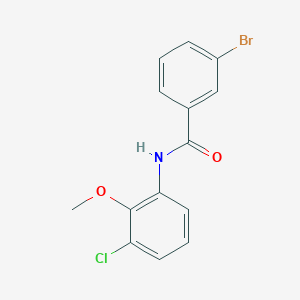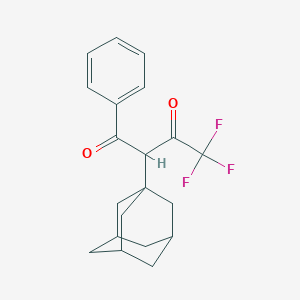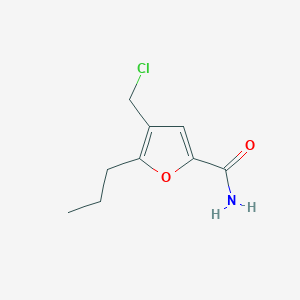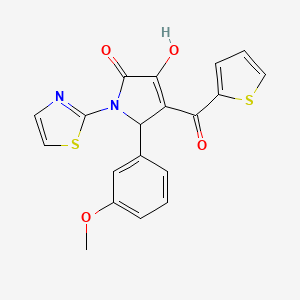![molecular formula C15H11BrN2O3S2 B14944905 methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)
methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran core, substituted with various functional groups such as amino, bromo, cyano, and carboxylate
Preparation Methods
The synthesis of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Core: This can be achieved through a cyclization reaction involving a thienyl derivative and a suitable pyran precursor.
Introduction of Functional Groups: The amino, bromo, cyano, and carboxylate groups are introduced through various substitution reactions.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as cyano to amine.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE can be compared with other thienopyran derivatives, such as:
METHYL 5-AMINO-7-(2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: Similar structure but lacks the bromo substituent, leading to different reactivity and applications.
METHYL 5-AMINO-7-(4-CHLORO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE:
METHYL 5-AMINO-7-(4-METHYL-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and interactions.
These comparisons highlight the uniqueness of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C15H11BrN2O3S2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-6-10(15(19)20-2)12-13(23-6)11(8(4-17)14(18)21-12)9-3-7(16)5-22-9/h3,5,11H,18H2,1-2H3 |
InChI Key |
KRJCCTZGOZLVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC(=CS3)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
![N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944857.png)
![1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone](/img/structure/B14944862.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)

![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14944871.png)
![Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate](/img/structure/B14944879.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)

![7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14944894.png)


